Ferrous carbonate

Beschreibung

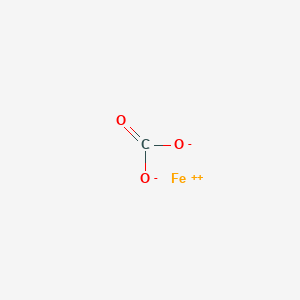

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

iron(2+);carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Fe/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQDACVRFCEPDA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CFeO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052225 | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or grey odorless solid, insoluble in water, soluble in acid; [Hawley] | |

| Record name | Ferrous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5305 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

0.0067 G SOL IN 1 LITER OF WATER @ 25 °C; SOL IN CARBONIC ACID SOLUTION | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.9 g/cu cm | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Precipitates as a white solid | |

CAS No. |

563-71-3 | |

| Record name | Ferrous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferrous carbonate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carbonic acid, iron(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iron(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ3Q72U52O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

MP: Decomposes | |

| Record name | FERROUS CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/458 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Formation Mechanisms and Precipitation Kinetics of Ferrous Carbonate

Aqueous Precipitation Pathways and Nucleation Phenomena

The precipitation of ferrous carbonate from an aqueous phase involves nucleation, the initial formation of solid particles, followed by crystal growth. These processes are highly sensitive to the surrounding chemical and physical conditions.

The kinetics of this compound precipitation are profoundly affected by environmental variables such as temperature, pH, and carbon dioxide partial pressure.

Temperature: this compound precipitation is notably slow at ambient temperatures. rice.edu However, increasing the temperature significantly accelerates the reaction kinetics. For instance, precipitation becomes limited by diffusion above approximately 110°C, transitioning from a surface reaction-controlled regime at lower temperatures. rice.edu Higher temperatures (e.g., 80-120°C) are also associated with the formation of denser, more adherent, and protective iron carbonate films. ijaet.org Conversely, a decrease in temperature has been observed to slow down the nucleation rate of this compound. researchgate.net

pH: Solution pH is a critical factor influencing this compound precipitation. High bulk pH values, along with elevated temperatures and CO₂ partial pressures, create favorable conditions for the formation of protective iron carbonate films. researchgate.netijaet.org Higher pH values lead to increased concentrations of carbonate ions (CO₃²⁻), which in turn can result in a higher saturation state, promoting increased nucleation and faster precipitation kinetics. whiterose.ac.uk For example, a change in pH from 6.3 to 6.8 at 80°C can increase the surface saturation of this compound by approximately an order of magnitude, leading to enhanced nucleation. whiterose.ac.uk

Carbon Dioxide Partial Pressure (PCO₂): A high partial pressure of CO₂ contributes to conditions conducive to the formation of protective iron carbonate films. researchgate.netijaet.org The precipitation kinetics are dependent on local species concentrations, which are influenced by CO₂ partial pressure. researchgate.net Lowering the CO₂ partial pressure can initiate precipitation by increasing the pH. whiterose.ac.uk

Ferrous Ion (Fe²⁺) Concentration: High concentrations of Fe²⁺ ions are essential for exceeding the solubility product of FeCO₃ and generating significant precipitation. researchgate.netwhiterose.ac.uk

Ionic Strength: An increase in ionic strength has been shown to result in a slower this compound nucleation rate. researchgate.net

The combined effects of these variables dictate the rate and nature of the precipitated this compound, as summarized in the table below:

| Environmental Variable | Effect on Precipitation Kinetics | Resulting Film Characteristics (where applicable) | References |

| Temperature | Slow at ambient; faster at high T; diffusion-limited above ~110°C; lower T slows nucleation. | Denser, more protective films at higher T (80-120°C). | researchgate.netrice.eduijaet.orgresearchgate.net |

| pH | Faster kinetics at higher pH; increased nucleation. | Protective films at high bulk pH. | researchgate.netijaet.orgwhiterose.ac.uk |

| CO₂ Partial Pressure | Faster kinetics at high PCO₂. | Protective films at high PCO₂. | researchgate.netijaet.orgresearchgate.net |

| Fe²⁺ Concentration | Promotes significant precipitation. | Protective films at high Fe²⁺ concentration. | researchgate.netwhiterose.ac.uk |

| Ionic Strength | Slower nucleation rate. | N/A | researchgate.net |

Supersaturation (S) is the primary thermodynamic driving force for both the nucleation and subsequent growth of this compound crystals. whiterose.ac.ukmt.com It is quantitatively expressed as the ratio of the actual ion product of ferrous and carbonate ions to the solubility product constant (Ksp) of FeCO₃. whiterose.ac.uk

Nucleation, the initial formation of solid particles from a supersaturated solution, is thermodynamically possible when S > 1. However, the rate of nucleation increases rapidly only after a critical supersaturation threshold is exceeded. whiterose.ac.uk Research indicates that the nucleation pathway for siderite (FeCO₃) is dependent on the fluid saturation state:

At low saturation indices (SI < 3.69) , siderite nucleation proceeds via the direct formation of crystalline siderite from the aqueous fluid. ucl.ac.ukresearchgate.net These directly nucleated crystals often exhibit rhombohedral shapes. researchgate.net

At higher saturation indices (SI ≥ 3.69) , nucleation occurs through the initial precipitation of an amorphous this compound (AFC) phase, which then transforms into crystalline siderite. ucl.ac.ukresearchgate.net

The level of supersaturation also dictates the balance between nucleation and crystal growth, influencing the final crystal size distribution. At low supersaturation, crystal growth tends to be faster than nucleation, leading to the formation of larger crystals. Conversely, at higher supersaturation levels, nucleation dominates over crystal growth, resulting in smaller crystals. mt.com

The transition between these two regimes is temperature-dependent, with surface reaction control dominating at lower temperatures and diffusion control becoming prevalent at higher temperatures. rice.edu

Various methods are employed to determine the reaction rates of this compound precipitation. These include:

Measurement of Fe²⁺ Concentration Change: This traditional (indirect) technique involves monitoring the depletion of ferrous ions from the solution over time as precipitation occurs. whiterose.ac.uk

Direct Mass Measurement Techniques: Techniques like the Electrochemical Quartz Crystal Microbalance (EQCM) provide accurate in-situ measurements of surface mass change, allowing for direct determination of precipitation rates. researchgate.net

Reported precipitation rates for this compound can vary significantly, sometimes by 2-3 orders of magnitude, depending on the experimental methodology employed. This discrepancy is often linked to the geometry of the precipitating surface and its influence on diffusion processes. researchgate.netampp.org

Activation energies are key parameters derived from temperature-dependent kinetic studies, providing insight into the rate-limiting step. For this compound, activation energies calculated from various precipitation models (ranging from 53.8 to 123 kJ/mol) qualitatively indicate that precipitation is controlled by surface reaction rate at lower temperatures. rice.edu Specifically, an Arrhenius activation energy of 108.3 kJ/mol has been suggested for surface reaction rate-limited precipitation of this compound. researchgate.netresearchgate.net

For some sparingly soluble salts, including mixed calcium-ferrous carbonate systems, the rate of crystallization has been found to be proportional to the square of the supersaturation, which is indicative of a surface-controlled reaction. researchgate.net

Precursor Phase Formation and Transformation Dynamics

The formation of crystalline this compound can involve intermediate, less stable phases that transform over time into the more stable siderite.

Amorphous this compound (AFC) serves as a significant intermediate phase in the formation of crystalline siderite, particularly under conditions of higher aqueous solution saturation states. ucl.ac.ukresearchgate.net Amorphous materials are commonly the first to precipitate from supersaturated solutions, existing in the nanometer size range, and subsequently transforming into more thermodynamically stable crystalline phases. osti.govgeoscienceworld.org

Characteristics and Transformation of AFC:

Lack of Long-Range Order: AFC exhibits broad peaks in X-ray diffraction patterns, indicating an absence of long-range structural order. escholarship.org Reduced pair distribution function (PDF) analysis reveals peaks corresponding only to interatomic distances below 15 Å, reflecting a material without long-range order. escholarship.org

Composition: AFC phases can have non-stoichiometric compositions, such as Fe(CO₃)₀.₇(OH)₀.₆ or Fe(CO₃)₀.₅OH, which differ from the stoichiometric compositions of simple crystalline carbonates and hydroxycarbonates. ucl.ac.ukescholarship.org

Transformation Dynamics: AFC is a transient phase that transforms into crystalline siderite or mixtures of siderite and chukanovite (Fe₂CO₃(OH)₂) within hours. ucl.ac.ukescholarship.org The rate of this transformation is dependent on the pH of the solution. escholarship.org This amorphous-to-crystalline transformation is a non-classical pathway of nucleation, driven by the incorporation and rearrangement of water molecules and ions within the amorphous structure. researchgate.net

The identification of AFC as a precursor phase provides crucial insights into the complex formation pathways of this compound in various natural and engineered systems, including anaerobic corrosion and bacterial iron reduction. escholarship.org

Crystallization Pathways from Amorphous Precursors to Crystalline Phases (e.g., Siderite, Chukanovite)

The formation of crystalline this compound, particularly siderite, often proceeds through the initial formation of amorphous iron carbonate (AFC) precursors. researchgate.net This amorphous phase then transforms into more stable crystalline phases like siderite (FeCO₃) or chukanovite (Fe₂ (OH)₂CO₃). escholarship.org

Research indicates that siderite precipitation can be initiated by the formation of AFC, which subsequently crystallizes into porous, spherical siderite crystals. researchgate.net The transformation rate from amorphous precursors to crystalline phases is influenced by environmental factors such as pH. escholarship.org For instance, aging of initial precipitates formed in sodium bicarbonate solutions can result in siderite formation, often appearing as approximately 10 µm spheres covered with 100–300 nm rhombohedral crystals. escholarship.org

Aging Effects and Environmental Control on Precursor Transformation

Aging plays a crucial role in the transformation of this compound precursors. Over time, amorphous this compound can transform into more ordered crystalline structures. escholarship.org This transformation is significantly influenced by environmental conditions, particularly pH and the presence of other chemical species. escholarship.org

For example, studies on carbonate green rust, a mixed-valent Fe(II,III) (hydr)oxide, show that aging-induced structural modifications impact the partitioning and binding mode of arsenic. rsc.org Anoxic aging of arsenic-laden green rust can lead to increased aqueous arsenic levels, coupled with an increase in the structural order of the green rust. rsc.org Similarly, in oxic conditions, rapid oxidation of green rust by dissolved oxygen leads to the formation of Fe(III) precipitates, such as lepidocrocite and hydrous ferric oxide. rsc.org These transformations occur on different timescales, with oxic transformations being much faster. rsc.org

Crystallization Processes and Morphological Development

This compound can form through various crystallization processes, leading to distinct morphological developments.

Direct Precipitation and Autogenous Formation Mechanisms

Direct precipitation is a primary mechanism for this compound formation, particularly siderite, from anoxic and iron-enriched (ferruginous) fluids. researchgate.netgeochemicalperspectivesletters.org This process is distinct from diagenetic formation, which involves the reduction of primary iron (oxyhydr)oxides coupled with microbial organic carbon remineralization. researchgate.netgeochemicalperspectivesletters.org

The kinetics of FeCO₃ precipitation are complex, involving simultaneous nucleation and growth processes that are dependent on surface species concentrations. whiterose.ac.uk The saturation ratio, defined as the ratio of the product of relevant species to the solubility product of iron carbonate, is a key parameter in identifying the nature, morphology, and protectiveness of the FeCO₃ precipitation process. whiterose.ac.uk Studies on the kinetics of iron carbonate layer formation in carbon dioxide corrosion environments indicate that the main source of ferrous ions for the protective layer is the iron dissolution process itself, and the formation is directly related to conditions at the steel surface. researchgate.net

Influence of Co-precipitating Ions and Isomorphous Impurities (e.g., Calcium, Magnesium, Zinc, Manganese)

The presence of co-precipitating ions and isomorphous impurities significantly influences the crystallization of this compound. Siderite commonly forms solid solutions with other carbonate minerals due to the substitution of iron by elements like magnesium, manganese, and zinc. wikipedia.orgbritannica.com

Magnesium (Mg): Siderite forms a complete solid-solution series with magnesite (MgCO₃). britannica.com

Manganese (Mn): A complete solid-solution series also exists between siderite and rhodochrosite (MnCO₃). wikipedia.orgbritannica.com Lacustrine siderites are often Mn-substituted, possibly linked to the more readily reducible nature of Mn-oxides compared to Fe-(oxyhydr)oxides. geochemicalperspectivesletters.org

Calcium (Ca): An incomplete solid-solution series can form with ferroan calcite. britannica.com The presence of calcium can affect the rate of precipitation and the formation of mixed iron-calcium carbonates. inrae.fr

Zinc (Zn): Zinc can also substitute for iron in the siderite structure, forming a siderite-smithsonite solid solution series. wikipedia.org

These substitutions can alter the physical and chemical properties of the resulting carbonate minerals, including their color and density. wikipedia.orgmindat.org

Biomineralization Processes and Microbial Mediation of this compound Formation

Microorganisms play a significant role in the biomineralization of this compound. This process, often termed biologically induced mineralization (BIM), involves microbes producing inorganic materials as part of their metabolic activities. frontiersin.org

For instance, iron-reducing bacteria can mediate the precipitation of siderite (FeCO₃) even under acidic conditions and at low temperatures. ugr.esresearchgate.net Research on Acidiphilium sp. PM, an iron-reducing bacterium, demonstrated the nucleation of siderite on nanoglobules in close association with the bacterial cell surface. ugr.esresearchgate.net This microbial mediation can overcome thermodynamic barriers that typically restrict carbonate precipitation to high pH environments, by creating localized supersaturated conditions. ugr.es The formation of carbonates in environments like Rio Tinto, a highly acidic river, has been linked to the microbial reduction of ferric iron coupled with the oxidation of organic compounds. ugr.esresearchgate.net

Microorganisms can alter the Eh (redox potential) and pH conditions of their environment, leading to the precipitation of various authigenic minerals, including siderite and rhodochrosite. frontiersin.org The extracellular polymeric substances (EPS) produced by microbes can act as important biological surfaces for the nucleation of authigenic carbonates or can trap authigenic granules. frontiersin.org

Controlled Synthesis Methodologies

The main challenge in synthesizing FeCO₃ is its rapid reaction with oxygen, leading to oxidation to Fe(III) species. acs.org Various synthesis routes exist, with parameters such as temperature, pressure, reaction time, and the choice of iron and carbonate sources influencing the quality and properties of the synthesized product. nih.govacs.org

Common synthesis methods involve reacting ferrous salts (e.g., ferrous sulfate (B86663), ferrous chloride) with alkali carbonates or bicarbonates under controlled atmospheric conditions to prevent oxidation. acs.orggoogle.com

Table: Synthesis Parameters and Outcomes

| Iron Source | Carbonate Source | Temperature Range (°C) | Pressure | Key Conditions | Outcome/Notes | Reference |

| FeSO₄, FeCl₂ | Na₂CO₃, NaHCO₃ | Room Temp to 300 | Ambient to High | Inert atmosphere (N₂, Ar), pH control (7-8), rapid filtration | Impure product at room temp; purer at elevated temp/pressure; highly sensitive to oxidation. | acs.orggoogle.com |

| FeC₂O₄·2H₂O | N/A | High | High (e.g., cubic anvil apparatus) | Sealed silver capsule, NaCl as pressure medium | High-pressure synthesis. | acs.org |

For optimal purity, synthesis typically requires an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, careful pH control (maintaining neutral to slightly alkaline conditions, pH ~7–8) to prevent Fe²⁺ hydrolysis, and rapid filtration to isolate the precipitate and reduce exposure to atmospheric oxygen and carbon dioxide.

This compound can also serve as a precursor for synthesizing other iron compounds, such as monodisperse iron oxide nanoparticles, via solution thermal decomposition. researchgate.net The particle size of these nanoparticles can be tuned by varying reaction conditions, including the concentration of oleic acid, precursor concentration, and reaction temperature. researchgate.net

Thermodynamic Stability and Phase Equilibria

Aqueous Solubility and Solubility Product Constants (Ksp)

Ferrous carbonate exhibits relatively low solubility in water, primarily due to the formation of a stable lattice structure in its solid state brainly.in. Its solubility is generally around 0.01 g/100 mL at room temperature brainly.in. The solubility product constant (Ksp) for this compound (FeCO₃(s) ⇌ Fe²⁺ + CO₃²⁻) is a fundamental parameter in defining its solubility limit. At 25°C, reported Ksp values for siderite vary, ranging from 10⁻¹¹.⁰³ to 10⁻¹⁰.²⁴ usgs.gov.

Table 1: Reported Ksp Values for this compound at 25°C

| Ksp (log₁₀) | Reference |

| -11.03 | usgs.gov |

| -10.24 | usgs.gov |

| -10.8 (extrapolated to infinite dilution) | nih.gov |

| -10.9 (fitted to equation) | jogamayadevicollege.ac.in |

| -10.9 (fitted to equation) | jogamayadevicollege.ac.in |

| -10.89 (calculated from free-energy data) | usgs.gov |

| -10.8 (extrapolated to infinite dilution) | nih.gov |

| 3.13 × 10⁻¹¹ (approx. -10.5) | wikipedia.org |

| 1.28 × 10⁻¹¹ (approx. -10.9) | wikipedia.org |

The solubility of this compound is significantly influenced by temperature. An increase in temperature generally leads to a decrease in the Ksp value of FeCO₃, which in turn enhances its stability and promotes precipitation nih.gov. Studies have investigated the solubility of siderite across a wide temperature range, from 25°C to 250°C researchgate.netgeoscienceworld.org. For instance, a unified Ksp expression developed by Sun, Nesic, and Woollam accounts for temperature effects, showing that an increase in temperature decreases Ksp, leading to increased stability of FeCO₃ nih.govresearchgate.net. The precipitation kinetics of this compound are notably slow at ambient temperatures but become limited by diffusion above approximately 110°C usra.edu.

Pressure also plays a critical role in this compound solubility, particularly in high-pressure, high-temperature (HPHT) environments relevant to geological CO₂ storage and ultra-deepwater oil and gas production mdpi.comresearchgate.netnih.gov. Research indicates that increased carbon dioxide pressure can decrease the solubility of this compound mdpi.com. Experimental studies have explored siderite solubility under extreme HPHT conditions, up to 250°C and 24,000 psig (approximately 165 MPa), under strictly anoxic conditions researchgate.netnih.gov.

Ionic strength is a major factor affecting the solubility of this compound jogamayadevicollege.ac.ingeoscienceworld.orgresearchgate.netmdpi.com. Investigations have been conducted in various saline solutions, including NaCl solutions with ionic strengths ranging from 0.1 to 5.5 molal usgs.govjogamayadevicollege.ac.ingeoscienceworld.orgnih.gov. The unified Ksp expression for iron carbonate developed by Sun, Nesic, and Woollam incorporates the effect of ionic strength, demonstrating its importance in predicting solubility limits nih.govresearchgate.net. The presence of chloride concentration, for example, has been shown to influence siderite solubility mdpi.com. Furthermore, the incorporation of other ions, such as Ca²⁺, into the FeCO₃ structure can modify its lattice parameters and increase its solubility compared to pure FeCO₃ films acs.org.

The speciation of Fe(II) ions in solution is crucial for a comprehensive understanding of this compound solubility and its behavior in aqueous systems mdpi.com. In natural waters with carbonate alkalinity greater than 1 mM, this compound complexes, including FeCO₃(aq), Fe(CO₃)₂²⁻, and Fe(CO₃)(OH)⁻, are reported to dominate the speciation of Fe(II) dss.go.th. Experimental studies have determined formation constants for these Fe(II) carbonate complexes, highlighting their significance in various anoxic aquatic environments nih.gov. For example, at 25°C in a 1.0 M NaClO₄ medium, the formation constants for FeCO₃(aq) and Fe(CO₃)₂²⁻ were determined, with log β₁₁ = -12.9 ± 0.12 and log β₁₂ = -28.4 ± 0.10, respectively, when expressed in terms of CO₂(g) and H₂O nih.gov. Extrapolated to infinite dilution, the formation constants are log β₁ = 5.5 ± 0.2 for FeCO₃(aq) and log β₂ = 7.1 ± 0.2 for Fe(CO₃)₂²⁻ nih.gov. The Fe(CO₃)₂²⁻ complex is considered the most kinetically active species in Fe(II) oxidation by molecular oxygen at pH values above 6 dss.go.th.

Phase Diagrams and Stability Fields

Phase diagrams, particularly Eh-pH diagrams, are invaluable tools for illustrating the stability fields of this compound relative to other iron minerals under varying environmental conditions.

Eh-pH diagrams provide a visual representation of the stability fields of different minerals in an aqueous environment, with Eh (redox potential) and pH as key controlling parameters usgs.govjogamayadevicollege.ac.inmdpi.com. Siderite (FeCO₃) is generally stable under reducing conditions and within a specific pH range. It is typically found in slightly acidic to neutral conditions at 25°C mdpi.com. For instance, siderite is formed around neutral pH and relatively lower Eh values researchgate.net.

Table 2: General Stability Conditions for Siderite

| Parameter | Condition | Reference |

| pH | Slightly acidic to neutral | mdpi.com |

| pH | Around neutral | researchgate.net |

| pH | 5.0-7.5 | scielo.br |

| Eh | Relatively lower Eh / Reducing conditions | researchgate.netmdpi.comresearchgate.net |

| Eh | -0.3 to 0.0 V | scielo.br |

In a normal seawater system, Eh is often more critical than pH in controlling the stability of iron minerals, with siderite and magnetite being stable under intermediate to moderately reducing conditions usgs.gov. The occurrence of siderite is practically restricted to neutral and basic solutions, though it can precipitate from weakly acidic solutions if the concentration of dissolved Fe is abnormally high jogamayadevicollege.ac.in. Increased pH and Eh can lead to the formation of hematite (B75146) from siderite jogamayadevicollege.ac.in. Conversely, the presence of siderite often indicates an anoxic depositional environment with high alkalinity researchgate.net.

The stability of siderite is also strongly controlled by oxygen fugacity (fO₂) and carbon dioxide fugacity (fCO₂) usra.edu. Siderite is not stable under atmospheric conditions (P_O₂ = 0.2 atm) ajsonline.org. Thermodynamic calculations and experimental observations show that siderite converts to iron oxides or hydroxides upon exposure to the atmosphere or near-surface groundwaters ajsonline.org.

In the Fe-C-O₂ system, the stability field of siderite is a narrow region bounded by reactions that lead to its decomposition into phases like hematite and magnetite ajsonline.org. For example, the reaction 3FeCO₃ + ½O₂ = Fe₃O₄ + 3CO₂ (magnetite) demonstrates the fO₂ dependence usra.edu. The oxygen fugacity of a near-surface terrestrial or marine environment enriched in ferrous iron, often buffered by hematite plus magnetite, requires log fO₂ values around -68 at standard temperature and pressure for ferrous iron carbonate precipitation, assuming log fCO₂ of -2 researchgate.net.

The stability of carbonate minerals, including siderite, is also influenced by CO₂ fugacity. At elevated pressures, CO is unstable, and the gas phase in equilibrium with elemental carbon can be considered pure CO₂ geoscienceworld.org. The calculated stability field of siderite is such that its maximum stability is reached at conditions of the CCO (Carbon-Carbonate-Oxygen) buffer ethz.ch. Changes in fCO₂ can lead to shifts in the stability field of carbonate geoscienceworld.org.

Stability in Near-Surface Terrestrial and Marine Environments

In near-surface terrestrial and marine environments, this compound (siderite) exhibits limited stability, primarily due to its susceptibility to oxidation. Under atmospheric conditions, with an oxygen partial pressure (Po₂) of 0.2 atm, siderite is not stable and readily converts to iron oxides or hydroxides upon exposure to the atmosphere or near-surface groundwaters ajsonline.org. This instability has been demonstrated through thermodynamic calculations, observations of natural siderite alteration, and experimental room-temperature oxidation ajsonline.org.

The stability of siderite in these environments is intricately linked to oxygen fugacity (fO₂) and carbon dioxide fugacity (fCO₂). For precipitation of ferrous iron carbonate to occur, a highly reducing environment is required, with an oxygen fugacity typically below 10⁻⁶⁸ at standard temperature and pressure (STP), assuming a CO₂ fugacity of less than 10⁻² researchgate.netarizona.edu. This condition is consistent with the hematite-magnetite buffer (log fO₂ ≈ -72 at STP), which often constrains the redox environment in ferrous iron-rich settings researchgate.netarizona.edu.

Siderite formation in natural settings, such as sediments, can occur through direct precipitation from anoxic, iron-enriched (ferruginous) fluids or as a diagenetic product from the microbial reduction of iron (oxyhydr)oxides geochemicalperspectivesletters.org. Direct precipitation pathways imply significantly lower oxygen levels at the sediment-water interface compared to diagenetic pathways involving Fe-(oxyhydr)oxide reduction geochemicalperspectivesletters.org.

The presence of low molecular weight organic acids (LMWOAs) can significantly influence siderite stability in these environments. Studies have shown that LMWOAs can stabilize siderite against oxidation, preserving up to 48% of the mineral for extended periods (e.g., over 500 hours) and inhibiting the formation of goethite in favor of ferrihydrite and lepidocrocite rsc.org. This stabilization is hypothesized to occur through the formation of an Fe(III)-passivation layer on the siderite surface rsc.org.

Table 1: Conditions for this compound Precipitation in Near-Surface Environments

| Parameter | Condition/Value | Reference |

| Oxygen Fugacity (log fO₂) | < -68 at STP | researchgate.netarizona.edu |

| CO₂ Fugacity (log fCO₂) | < -2 at STP | researchgate.netarizona.edu |

| Presence of Fe²⁺ (aq) | Required | arizona.edu |

| Sulfide (B99878)/Sulfate (B86663) Ions | Low (to prevent pyrite (B73398) precipitation) | arizona.edu |

| Dissolved HCO₃⁻ (aq) | Required | arizona.edu |

| pH | Critical for CO₂ speciation and precipitation | arizona.edu |

| Organic Ligands | Can enhance stability against oxidation | rsc.org |

High-Pressure and High-Temperature Phase Transformations

This compound undergoes complex phase transformations and decomposition reactions under high-pressure and high-temperature conditions, particularly those relevant to the Earth's deep interior. These transformations are crucial for understanding the deep carbon cycle.

Siderite (FeCO₃) is considered a potential carbon carrier into the Earth's lower mantle mdpi.com. Its stability at high pressures and temperatures is significantly influenced by factors such as oxygen fugacity, pressure, and temperature frontiersin.orggeoscienceworld.org.

At pressures below 6 GPa, siderite undergoes decarbonation, producing magnetite (Fe₃O₄), graphite, and CO₂ fluid geoscienceworld.org. The initial decarbonation temperature of siderite can be much lower than previously reported decomposition boundaries, with incipient decomposition temperatures observed at 350°C at 1 GPa, 400°C at 2 GPa, and 450°C at 3 GPa frontiersin.org. This indicates that initial decarbonation reactions of Fe-bearing carbonates in subducting oceanic crust may occur at shallower depths than previously thought frontiersin.org. The Clapeyron slope for siderite decomposition via this reaction is approximately 0.0082 GPa/K geoscienceworld.org.

Table 2: Incipient Decomposition Temperatures of Siderite at Various Pressures

| Pressure (GPa) | Incipient Decomposition Temperature (°C) | Reference |

| 1 | 350 | frontiersin.org |

| 2 | 400 | frontiersin.org |

| 3 | 450 | frontiersin.org |

At pressures above 6 GPa, direct melting of siderite without prior decarbonation has been observed, with a melting temperature of approximately 1550°C at 10 GPa geoscienceworld.org. The decomposition temperature of siderite increases with increasing pressure, expanding its stability field frontiersin.orgresearchgate.net. Impurities like magnesium, manganese, or calcium can also increase the siderite decomposition temperature mdpi.comacs.org.

Under lower mantle conditions (pressures between 20 and 50 GPa and high temperatures), Fe²⁺CO₃ (siderite) has been shown to decompose acs.orgnih.gov. Experiments at pressures up to ~50 GPa and Earth geotherm temperatures indicate that FeCO₃ partially dissociates, forming various iron oxides, including hematite (α-Fe₂O₃) below ~25 GPa and high-pressure magnetite (HP-Fe₃O₄) above ~25 GPa esrf.fr. This dissociation is often linked to redox reactions involving liquid FeCO₃, leading to dissolved Fe³⁺ and CO₂ in the carbonate melt esrf.fr. Carbon (diamond) and oxygen are also inferred products of these reactions researchgate.net.

The stability of carbonates in the mantle is also influenced by reactions with surrounding mantle phases, such as iron alloys, which can lead to the formation of silicates, iron carbides, and oxides acs.org. Under reducing conditions, carbonates may reduce to diamond and/or carbide phases acs.orgfrontiersin.org. For instance, ferrous iron in carbonates can act as a reductant to produce elemental carbon in the form of diamond pnas.org.

The electronic spin-pairing transition of iron in iron-bearing carbonates significantly affects their stability and physical properties at high pressures mdpi.comhpstar.ac.cnresearchgate.net. For siderite (FeCO₃), the high-spin (HS) to low-spin (LS) transition of ferrous iron (Fe²⁺) occurs sharply at 42–44 GPa when helium is used as a pressure medium mdpi.comhpstar.ac.cnresearchgate.net. In a NaCl pressure medium, the spin crossover broadens to 38–48 GPa due to large deviatoric stress mdpi.comhpstar.ac.cnresearchgate.net. This spin transition is associated with a volume collapse of the unit cell aps.org.

The spin transition of iron can stabilize carbonate phases at high pressures mdpi.com. For example, ferromagnesite ((Mg,Fe)CO₃), a solid solution of magnesite and siderite, is suggested to be a major deep-carbon host in the lower mantle, with its stability possibly enhanced by the Fe spin crossover under pressure mdpi.com. However, some first-principles calculations suggest that for (Mg₀.₈₃₃Fe₀.₁₆₇)CO₃, no spin transitions are expected under lower mantle pressure conditions, with phase transitions occurring between high-spin structures (R3̄c to P1̄ at 50 GPa, and to C2/m above 80 GPa at 0 K) mdpi.com.

Despite these calculations, experimental and spectroscopic studies have indicated the high-spin to low-spin transition of Fe²⁺ in ferromagnesite at around 50 GPa mdpi.com. This spin transition can influence the structure, elasticity, and thermodynamic properties of minerals due to the significant difference in ionic radii between HS and LS iron mdpi.com.

Table 3: Iron Spin Transition in Siderite (FeCO₃)

| Pressure Medium | Spin Transition Pressure (GPa) | Spin State Change | Volume Collapse | Reference |

| Helium | 42–44 | HS to LS | Yes | mdpi.comhpstar.ac.cnresearchgate.net |

| NaCl | 38–48 (broadened) | HS to LS | Yes | mdpi.comhpstar.ac.cnresearchgate.net |

While this compound (FeCO₃) tends to decompose under lower mantle conditions, ferric iron carbonates (containing Fe³⁺) may exhibit greater stability. An iron carbonate with trivalent iron, Fe₂³⁺[CO₃]₃, has been synthesized by reacting Fe₂O₃ with CO₂ at high temperatures and pressures of approximately 33(3) GPa acs.orgnih.gov. This compound crystallizes in the monoclinic space group P2₁/n and features 7- and 8-fold coordinated trivalent cations and non-coplanar [CO₃]²⁻ groups acs.orgnih.gov.

Unlike siderite, which decomposes at lower mantle conditions (20-50 GPa and high temperatures), Fe₂³⁺[CO₃]₃ may be stable around 33(3) GPa and up to 2600(300) K acs.orgnih.gov. This suggests that iron carbonates containing Fe³⁺ are more likely to be present in the lower mantle than those containing Fe²⁺ acs.orgnih.gov. The bulk modulus of Fe₂[CO₃]₃ is reported as K₀ = 138(34) GPa (with Kp fixed at 4) acs.orgresearchgate.net.

The high-pressure synthesis of siderite itself can be achieved through methods such as the decomposition of ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) at conditions like 2000 bars and approximately 380°C researchgate.netgoogle.com. High pressure significantly improves the thermal stability of FeCO₃ and expands the temperature range for its formation researchgate.net.

Table 4: High-Pressure Stability of Ferric Iron Carbonate (Fe₂[CO₃]₃)

| Compound | Synthesis Conditions (P, T) | Stability Range (P, T) | Crystal System / Space Group | Bulk Modulus (K₀) | Reference |

| Fe₂³⁺[CO₃]₃ | ~33(3) GPa, High Temperatures (Fe₂O₃ + CO₂) | ~33(3) GPa, up to 2600(300) K | Monoclinic / P2₁/n | 138(34) GPa | acs.orgnih.gov |

Decomposition and Dissolution Processes

Thermal Decomposition Kinetics of Ferrous Carbonate

Thermal decomposition of this compound (siderite) typically occurs at elevated temperatures, leading to the formation of different iron oxides depending on the atmospheric conditions and temperature range mdpi.commdpi.compan.pl. The process often begins around 300 °C, with complete decomposition occurring at higher temperatures pan.pl.

The thermal decomposition of this compound results in various iron oxide products, with the specific oxides formed being highly dependent on the surrounding atmosphere and temperature. In an oxidizing atmosphere (e.g., air or oxygen), hematite (B75146) (α-Fe2O3) is a common final product, especially at higher temperatures (≥750 °C). The reaction can be broadly represented as: 4FeCO3 + O2 → 2Fe2O3 + 4CO2 mdpi.commdpi.com. At lower temperatures (300–500 °C) in an oxygen atmosphere, magnetite (Fe3O4) and maghemite (γ-Fe2O3) can also be formed alongside hematite mdpi.commdpi.comresearchgate.net.

Under a carbon dioxide (CO2) atmosphere, magnetite (Fe3O4) is often the main product of siderite decomposition mdpi.commdpi.comresearchgate.net. However, at temperatures above 500 °C, hematite, maghemite, wüstite (FeO), and olivine (B12688019) may also be present mdpi.comresearchgate.net. In an inert atmosphere or a vacuum, the final products of siderite decomposition are generally magnetite and wüstite pan.pl.

The decomposition process can involve multiple steps. For instance, in an oxidizing atmosphere at temperatures below 750 °C, the presence of hematite, magnetite, and maghemite suggests a multi-step decomposition mdpi.com. Studies have shown that magnetite can appear in coexistence with the parent FeCO3 crystal when heated above 255 °C, and further heating leads to the formation of hematite researchgate.net. The formation of iron oxides is dependent not only on temperature but also on the holding time researchgate.net.

Here's a summary of common decomposition products under different atmospheres and temperatures:

| Atmosphere | Temperature Range (°C) | Primary Iron Oxide Products | Other Products |

| Oxygen (Air) | 300–500 | Magnetite, Hematite, Maghemite mdpi.commdpi.comresearchgate.net | - |

| Oxygen (Air) | ≥750 | Hematite mdpi.commdpi.com | - |

| CO2 | Main product | Magnetite mdpi.commdpi.comresearchgate.net | Hematite, Maghemite, Wüstite, Olivine (above 500 °C) mdpi.comresearchgate.net |

| Inert/Vacuum | General | Magnetite, Wüstite pan.pl | - |

Thermogravimetric analysis (TGA) is a crucial technique for studying the kinetics of this compound decomposition, employing both isothermal and non-isothermal (dynamic) methods ekb.eg. The thermal decomposition of iron carbonate in air typically proceeds in a single step to iron oxide, accompanied by a significant weight loss ekb.eg. For instance, a study showed an exothermic peak at 495 °C with a weight loss of approximately 32% (theoretical value 31.1%), corresponding to the decomposition of iron carbonate to Fe2O3 ekb.eg.

Isothermal studies involve maintaining a constant temperature and monitoring the weight loss over time. Kinetic analysis of isothermal data for this compound decomposition often indicates that the reaction is best described by diffusion models ekb.eg. Non-isothermal (dynamic) TGA involves heating the sample at a constant rate, and kinetic analysis can be performed using various integral methods, such as those by Diefallah, Coats-Redfern, and Ozawa, to determine activation parameters ekb.eg.

For pure FeCO3, complete decomposition in air can occur after heating at 450 °C pan.pl. The decomposition process can be extended to higher temperatures, around 500 °C, for siderite samples containing magnesium pan.pl.

The decomposition kinetics of this compound are significantly influenced by the presence of impurities and the characteristics of the sample. Natural siderites often contain significant substitutions of iron by magnesium (Mg), calcium (Ca), and manganese (Mn) in their lattice, and pure siderite is rarely found pan.plresearchgate.net.

The presence of magnesium, in particular, can shift the decomposition process towards higher temperatures mdpi.commdpi.comresearchgate.net. For example, samples with higher magnesium content require higher temperatures for decomposition mdpi.comresearchgate.net. This suggests that the substitution of Fe by Mg in the siderite structure can result in greater thermal stability pan.pl. Magnesium can also slow down the crystallization process of magnesioferrite, an iron oxide product mdpi.com.

Sample characteristics such as particle size and sample mass can also affect the kinetics of thermal decomposition ekb.eg. The crystallinity of the iron oxide products can also be influenced; iron oxides formed directly from siderite decomposition are often poorly crystalline and can exist as nanoparticles mdpi.comtheiet.org.

Reductive Decomposition Pathways

Beyond thermal decomposition in oxidizing or inert atmospheres, this compound can also undergo reductive decomposition, particularly in the presence of reducing agents like hydrogen.

The direct reduction of this compound to elemental iron with hydrogen is a specific reductive pathway. While the provided search results primarily focus on thermal decomposition to iron oxides, and the reduction of iron oxides (like Fe2O3 and Fe3O4) to elemental iron, it is understood that in a sufficiently reducing atmosphere, this compound could ultimately yield metallic iron. For instance, iron oxides (Fe2O3, Fe3O4) can be reduced to magnetite and eventually to elemental iron with hydrogen wikipedia.org. Although the direct reduction of FeCO3 to Fe with H2 is not explicitly detailed as a primary reaction pathway in the provided snippets, the general principle of iron compound reduction to elemental iron with hydrogen is established for iron oxides wikipedia.org. The decomposition of FeCO3 also produces CO2 and CO, which can then participate in further reduction reactions.

For instance, the decomposition of samples with the lowest iron but highest magnesium content is shifted towards higher temperatures mdpi.com. This suggests that the decomposition of accessory magnesium carbonates or the presence of magnesium within the siderite lattice can alter the thermal behavior of the this compound.

Dissolution Kinetics and Mechanisms

The dissolution of this compound is a critical process, especially in contexts such as the internal corrosion of carbon steel pipelines in the oil and gas industry, where iron carbonate forms a protective layer ohio.eduohiolink.edu. Understanding its dissolution kinetics and mechanisms is essential for predicting and mitigating corrosion.

Research suggests that the dissolution of this compound is likely surface reaction rate limited capes.gov.brinrae.fr. In contrast, the precipitation kinetics of this compound have been observed to be approximately 100 times slower than reported precipitation rates for other sparingly soluble salts capes.gov.brinrae.fr. The dissolution process itself is widely considered to be governed by mass transfer ampp.org. Furthermore, the electrochemical dissolution of carbon steel in carbonate environments, forming the iron carbonate complex Fe(CO3)2-2, is primarily controlled by the pH-dependent carbonate equilibrium researchgate.net. Studies have also proposed specific mechanisms for iron carbonate dissolution, leading to the derivation of corresponding kinetic expressions ohio.edu.

Mechanisms of Protective Iron Carbonate Layer Removal in Flowing Solutions

In environments where protective iron carbonate layers form, such as in carbon steel pipelines, understanding the mechanisms of their removal in flowing solutions is crucial for corrosion management. Two primary mechanisms have been investigated: mechanical removal by flow and chemical removal by dissolution ohio.eduohiolink.edu.

Mechanical Removal by Flow: Experimental studies utilizing various setups, including rotating cylinder electrodes, jet impingement, and medium-scale thin channel flow cell systems, have consistently demonstrated that protective iron carbonate layers are generally not affected by hydrodynamic forces ohio.eduohiolink.edu. These layers have been shown to remain protective even under enhanced flow conditions ohio.eduohiolink.edu. The mechanical strength required to separate the protective iron carbonate layer from the steel substrate is on the order of 10^6 Pa ohio.eduohiolink.edu. This value is significantly higher, by several orders of magnitude, than the typical wall shear stress encountered in most realistic flow systems ohio.eduohiolink.edu. This disparity indicates that mechanical force exerted by flow alone is insufficient to damage or remove the protective iron carbonate layer ohio.eduohiolink.edu. Although high flow velocities have been hypothesized to lead to partial mechanical removal or to impede the nucleation and growth of FeCO3 crystals, experimental evidence largely contradicts the mechanical removal of established protective layers ampp.org.

Chemical Removal by Dissolution: Chemical dissolution is a significant mechanism for the removal of protective iron carbonate layers ohio.eduohiolink.edu. When a protective iron carbonate layer is exposed to an undersaturated solution, it undergoes dissolution ohio.eduohiolink.edu. This dissolution process leads to the exposure of the underlying steel surface, consequently increasing the corrosion rate ohiolink.eduampp.org. Pure chemical dissolution of these protective films in undisturbed, turbulent, single-phase flow appears to be mass-transfer-controlled ampp.org. A strong correlation has been observed between solution velocity and the kinetics of film removal, implicitly monitored through corrosion rate ampp.org. As the dissolution of FeCO3 progresses, the concentration of ferrous ions (Fe2+) and carbonate ions (CO3^2-) in the bulk solution increases, which in turn leads to a spontaneous increase in pH and a reduction in the driving force for further dissolution, thus decelerating the process ampp.org.

Geochemical and Biogeochemical Cycling of Iron Carbonate

Role in Global Carbon Cycling and Mineral Carbonation

The ability of ferrous carbonate to form through reactions involving carbon dioxide positions it as a significant component in natural carbon sequestration processes.

This compound, specifically siderite, is a product of carbon dioxide capture reactions, often involving iron-rich materials such as industrial slags or iron ores. The mechanism typically involves the reaction of silicate (B1173343) minerals, such as fayalite (Fe2SiO4) found in iron-rich slag, with carbon dioxide (CO2) and water vapor to form siderite (FeCO3). kirj.ee

Studies have demonstrated the capacity of iron-rich slag from ferronickel (B1172207) industries to sequester CO2, leading to an increase in the CO2 percentage within the slag after carbonation. For instance, a 4-hour carbonation process increased the CO2 content in slag from 0.28% to 1.12%. kirj.ee The efficiency of mineral carbonation for CO2 sequestration using iron ore mining waste is influenced by several operational variables, including particle size, reaction temperature, and pH. Smaller particle sizes (e.g., <38 µm) enhance the process efficiency, resulting in iron and calcium carbonation efficiencies ranging from 1.6% to 6.7%, compared to larger particles. gfredlee.comresearchgate.net Increasing reaction temperature from 80 °C to 150–200 °C also leads to higher carbonation efficiencies for iron and calcium, ranging from 0.9% to 5.8% and 0.8% to 4.0%, respectively. gfredlee.com Furthermore, an increase in pH, particularly to pH 12, notably improves iron carbonation efficiency, reaching between 0.7% and 5.9%. gfredlee.comresearchgate.netnih.gov

Experimental results show considerable CO2 capture capacities. Using iron ore as an initial sorbent, capture capacities reached 3.7341 mmol of CO2 per gram of sorbent in ball milling processes (at 30 bar CO2 pressure, 400 rpm, 20 h) and 5.4392 mmol of CO2 per gram of sorbent in high-temperature–high-pressure (HTHP) processes (at 50 bar CO2 pressure, 100 °C, 4 h). acs.orgpnas.org The introduction of water can help overcome kinetic limitations in these carbonation reactions. acs.orgpnas.org The formation of siderite is recognized as a geochemically stable and permanent method for CO2 sequestration. dss.go.thnih.gov

Table 1: Influence of Parameters on Fe and Ca Carbonation Efficiency in Mining Waste

| Parameter | Condition | Fe Carbonation Efficiency (%) | Ca Carbonation Efficiency (%) | Citation |

| Particle Size | <38 µm | 1.6–6.7 | 1.6–6.7 | gfredlee.com |

| <63 µm | 0.9–5.7 | - | gfredlee.com | |

| 75 µm | 0.7–6.0 | - | gfredlee.com | |

| Temperature | 80 °C | 0.9–5.8 | 0.8–4.0 | gfredlee.com |

| 150–200 °C | 0.9–5.8 | 0.8–4.0 | gfredlee.com | |

| pH | 8 | 0.6–3.3 | 0.7–5.5 | gfredlee.com |

| 10 | - | 0.7–5.5 | gfredlee.com | |

| 12 | 0.7–5.9 | - | gfredlee.com |

Table 2: CO2 Capture Capacities using Iron Ore Sorbents

| Process | CO2 Pressure (bar) | Temperature (°C) | Time (h) | CO2 Capture Capacity (mmol CO2/g sorbent) | Citation |

| Ball Milling | 30 | - | 20 | 3.7341 | acs.orgpnas.org |

| HTHP | 50 | 100 | 4 | 5.4392 | acs.orgpnas.org |

Mineral carbonation, or mineral trapping, is a crucial mechanism for long-term CO2 sequestration in geological formations. This process involves the chemical reaction of dissolved CO2 with minerals present in reservoir rocks, leading to the formation of stable carbonate minerals, including siderite (FeCO3), calcite (CaCO3), dolomite (B100054) (CaMg(CO3)2), and magnesite (MgCO3). dss.go.thnih.gov While this process is inherently slow, typically occurring over decades to centuries, it results in the permanent immobilization of CO2. nih.gov

Mafic and ultramafic geological formations, such as serpentinites and peridotites, as well as oceanic igneous plateaus rich in magnesium and iron, are considered suitable for in-situ mineralisation. dss.go.th These formations provide the necessary divalent cations for carbonate precipitation. Carbonate lithologies are particularly conducive to this process, as CO2 can react directly with dissolved calcium (Ca) or magnesium (Mg) ions to form stable, pore-filling carbonates. nih.gov However, the carbonation of ferrous olivine (B12688019) (Fe2SiO4) is notably more challenging than that of nickel-olivine or magnesium olivine, indicating that the specific iron mineralogy can affect the feasibility and efficiency of carbonation in geological settings. psu.edu

The precipitation of carbonate minerals, including iron carbonates, within reservoir rocks is a significant consequence of CO2 injection and interaction with formation water. This mineral precipitation can lead to substantial alterations in the petrophysical properties of the reservoir, particularly its porosity and permeability. nih.gov

Iron Redox Chemistry and Speciation in Natural Environments

The transformation between ferrous (Fe(II)) and ferric (Fe(III)) iron is a central aspect of iron biogeochemistry. For the formation of this compound (siderite) from iron ore that primarily contains ferric iron (Fe(III)), a reduction step from Fe(III) to Fe(II) is essential, as the carbonation reaction itself does not involve a change in oxidation state. researchgate.net

In natural environments, various mechanisms facilitate these redox transformations. For instance, sulfide (B99878) reductants can induce the transformation of iron oxyhydroxides, such as lepidocrocite, goethite, and akaganeite, into siderite and sulfide phases like pyrite (B73398) (FeS2) when exposed to supercritical CO2. libretexts.org This highlights the role of reducing agents in promoting the formation of Fe(II)-bearing minerals. Iron is readily oxidized under alkaline conditions, where ferrous hydroxide (B78521) precipitates can quickly oxidize to ferric hydroxide in the presence of oxygen. libretexts.org

The stability of iron species is also pH-dependent. At higher pH values (above pH 11 for Fe(II) and pH 13 for Fe(III)), hydroxocomplexes of both Fe(II) and Fe(III) become stable, even in the presence of carbonate/bicarbonate ions. researchgate.net The long-term stability of sequestered CO2 can be influenced by the extent of Fe(II) substitution in both the initial minerals and the resulting carbonate products. dss.go.th

Carbonate ligands, including bicarbonate (HCO3-) and carbonate (CO3^2-) ions, are ubiquitous in natural waters and exert a significant influence on the oxidation rates of ferrous iron (Fe(II)). These ligands form various complexes with both Fe(II) and Fe(III), altering their speciation and reactivity. dss.go.th

The presence of bicarbonate and carbonate ions dramatically increases the abiotic oxidation rate of Fe(II) in aquatic systems. acs.orgresearchgate.net Studies have shown that the Fe(II) oxidation rate is almost directly proportional to the bicarbonate concentration. kirj.ee In natural waters with more than 1 mM carbonate alkalinity, this compound complexes, such as FeCO3(aq), Fe(CO3)2^2-, and Fe(CO3)(OH)-, become the dominant species of Fe(II). acs.orgdss.go.th Among these, the Fe(CO3)2^2- complex is identified as the most kinetically active species for the oxidation of Fe(II) by molecular oxygen at pH values above 6. dss.go.th This enhanced reactivity contributes to the observed increase in abiotic oxidation rates in the presence of carbonate and bicarbonate species compared to chemical oxidation in dilute solutions. acs.org

Table 3: Effect of Bicarbonate Concentration on Ferrous Iron Oxidation Rate

| Bicarbonate Concentration (mg/L) | Relative Oxidation Rate (by H2O2) | Citation |

| 0 | Baseline | kirj.ee |

| 350 | Significantly Accelerated | kirj.ee |

Table 4: Pseudo-First Order Rate Constants for Fe(II) Oxidation in NaCl-HCO3 Solutions

| pH | NaHCO3 Concentration (m) | Pseudo-First Order Rate Constant (min^-1) | Citation |

| 8 | 0.009 | 1.64 | psu.edu |

| 8 | 0.002 | 0.63 | psu.edu |

Interactions with Organic Matter and Other Electron Acceptors in Soil and Groundwater Systems

The cycling of this compound in soil and groundwater systems is profoundly influenced by its interactions with organic matter and other electron acceptors. Organic matter serves as a crucial carbon source and significantly impacts biogeochemical processes within these environments. Organic colloids can alter the crystal forms, particle sizes, and specific surface areas of iron oxide/hydroxide minerals, indirectly affecting the iron geochemical cycle mdpi.com.

In anaerobic conditions, iron acts as a vital electron acceptor during the microbial decomposition of organic matter mdpi.com. This process, known as dissimilatory iron reduction (DIR), involves bacteria coupling the oxidation of organic carbon or hydrogen (H₂) to the reduction of soluble and solid-phase ferric iron (Fe(III)) forms, leading to the production of ferrous iron (Fe(II)) frontiersin.orgnih.gov. The oxidation of organic matter in aquifers initially consumes dissolved oxygen, after which iron oxides replace oxygen as oxidants in the reducing environment mdpi.com.

Siderite formation in fine-grained, organic-rich sediments is directly linked to the production of carbon dioxide (CO₂) from the oxidation of organic matter, partly facilitated by the reduction of manganese (Mn) and iron oxyhydroxides mdpi.com. Microbial activity plays a pivotal role in iron accumulation in near-shore environments mdpi.com. Beyond DIR, other mechanisms contribute carbon for siderite formation, including bacterial sulfate (B86663) reduction, anaerobic oxidation of methane (B114726), and thermal decarboxylation of organic matter mdpi.com.

The stability of this compound is highly sensitive to pH. A decrease in pH can accelerate the dissolution of carbonates and hydroxides, subsequently releasing Fe(II) into the water mdpi.com. In poorly drained or anoxic wetland soils, where calcium carbonate (calcite) typically does not form, siderite is a common precipitate lacoast.gov. Ferric iron (Fe(III)) oxides, generated during Fe(II) oxidation, serve as excellent electron acceptors for iron-reducing bacteria (FeRB) frontiersin.org. Similarly, soluble or complexed Fe(III) (or very small colloidal phases) formed during Fe(II) oxidation also act as ideal electron acceptors for FeRB frontiersin.org. The availability of sulfate, in the presence of organic matter and reduced iron, becomes a limiting factor in determining whether pyrite or siderite forms researchgate.net.

Formation in Sedimentary and Diagenetic Environments

This compound, primarily as siderite, is a prevalent diagenetic mineral found in shales and sandstones wikipedia.org. Its formation commonly occurs at shallow burial depths, and its elemental composition often reflects the depositional environment of the enclosing sediments wikipedia.org. Early diagenetic siderite precipitates in shallow burial settings where pore-waters are anoxic, and iron oxides are present in excess relative to calcium and sulfate, thus favoring the precipitation of iron carbonate over calcium carbonate and pyrite researchgate.net.

The growth of siderite crystals typically proceeds through syntaxial growth on pre-existing siderite crystals or potentially through the aging of precursor carbonate green rust researchgate.netgeoscienceworld.orggeoscienceworld.org. This crystal growth ultimately results in spar-sized (greater than 50 μm) mosaic single siderite crystals that can form twins, bundles, and spheroidal aggregates during burial researchgate.netgeoscienceworld.orggeoscienceworld.org. Siderite concretions are particularly common in deltaic environments researchgate.net. The formation of authigenic siderite is closely associated with biological activities mdpi.com. Siderite can form in diverse settings, including marine, freshwater, and hydrothermal environments, and its presence often indicates reducing conditions with low oxygen levels numberanalytics.com. Consequently, the presence of siderite can provide valuable insights into the diagenetic history of sedimentary rocks, signaling that the sediments were subjected to reducing conditions during diagenesis numberanalytics.com.

Concretion Formation and Iron Diffusion in Carbonate Stones

Siderite is a common diagenetic mineral in shales and sandstones, where it frequently forms concretions wikipedia.org. Concretions are defined as localized patches of cemented sediment where the mineral cement differs from or is more abundant than that in the surrounding host sediment zoocreation.com. Iron carbonate, particularly siderite, is notably common in non-marine sedimentary environments dorsetgeologistsassociation.org. The formation of these concretions requires an organic carbon source, a supply of cations (such as Fe²⁺), and an anion source (e.g., carbonate) zoocreation.com. Concretions often precipitate and cement around a central nucleus zoocreation.com.

The formation process typically involves several stages: initial sediment deposition where mineral-saturated pore water begins to be expelled; subsequent sediment compaction, which decreases porosity and forces water permeability horizontally; the precipitation of microcrystalline minerals around a nucleus; and finally, the continued growth of the concretion as precipitation fills pore spaces, until conditions (e.g., depletion of carbonate) inhibit further growth zoocreation.com. Early diagenetic concretions can form before significant compaction, leading to the characteristic "wrapping around" of sediment lamination dorsetgeologistsassociation.org.

Iron carbonate concretions frequently encapsulate well-preserved organic particles, both marine and terrestrial, indicating a preferential growth around these larger organic fragments pgi.gov.pl. The cementation by siderite acts to protect these organic remains from continued diagenetic alteration and further biodegradation pgi.gov.pl. The presence of undeformed wood cells within the cores of concretions can signify very early cementation during shallow burial pgi.gov.pl.

In certain geological contexts, such as the Jurassic Navajo Sandstone in Utah, iron-oxide concretions are interpreted as the oxidized remains of precursor concretions that were originally cemented by this compound minerals (siderite) researchgate.netgeoscienceworld.orggeoscienceworld.orgunl.eduresearchgate.net. In these instances, iron oxide initially precipitates at redox boundaries around the perimeter of the concretion, forming an inward-thickening rind researchgate.net. Acid generated by the oxidation reaction subsequently drives the dissolution of the original siderite, resulting in an iron-poor core researchgate.net. Even where siderite itself is no longer preserved, dense, rhombic, millimeter-scale iron-oxide pseudomorphs after ferrous carbonates are commonly found geoscienceworld.orggeoscienceworld.orgunl.eduresearchgate.net. The formation and thickening of these rinds only occur when ferrous iron is able to diffuse away from the dissolving sideritic centers geoscienceworld.org. The internal structure and distribution of these features reveal their origins as iron-carbonate concretions that formed within a large-scale fluid flow system geoscienceworld.orggeoscienceworld.orgunl.eduresearchgate.net. As geological uplift occurs, these iron-carbonate concretions transition from reducing formation water environments to shallow, oxidizing groundwater flow paths, and eventually into the vadose zone geoscienceworld.orggeoscienceworld.orgunl.eduresearchgate.net.

Paleoclimate Proxies Derived from this compound Isotopic Compositions

This compound, particularly siderite, holds significant potential as an important archive for paleoclimate reconstruction, especially in humid continental environments. It commonly forms in poorly drained or anoxic wetland soils where pedogenic calcite is typically absent lacoast.gov. The oxygen isotope composition of siderite can be utilized to determine the temperatures of mineral precipitation or the δ¹⁸O values of soil waters during mineral formation lacoast.gov.

"Clumped isotope" measurements offer a powerful tool to exploit the paleoclimatic potential of pedogenic siderite lacoast.gov. Laboratory inorganic calibrations of siderites grown between 21 °C and 51 °C have shown that their clumped isotope calibration is indistinguishable from that of calcite at current analytical precision levels lacoast.gov. However, studies of natural siderite from Holocene sediments of the Mississippi River Delta revealed that these minerals recorded warm season marsh water temperatures rather than mean annual temperatures lacoast.gov. This finding has crucial implications for the accuracy of climate reconstructions based on siderite stable isotope and clumped isotope data lacoast.gov.

The carbon (δ¹³C) and oxygen (δ¹⁸O) isotope compositions of siderite are widely employed to decipher geochemical processes and reconstruct past climate and environmental changes nih.gov. Pedogenic siderites are frequently preserved in the sedimentary rock record and are characteristic precipitates from reducing groundwaters in poorly drained, water-saturated soils found in humid climatic belts ku.edu. They have been extensively used as proxy records for the δ¹⁸O values of paleogroundwaters and paleoprecipitation in paleosols ku.edu. A primary application of stable isotopic data from pedogenic siderites involves reconstructing the oxygen isotope compositions of soil waters and their relationship to the mass balance of the mid-Cretaceous hydrologic cycle ku.edu. Carbon and oxygen isotope plots of meteoric sphaerosiderite lines from selected Cretaceous paleosol horizons are a common tool in such studies researchgate.net.

Combined oxygen, iron, and carbon isotope measurements in siderite have been used to evaluate syn-depositional and post-depositional reactions that influence the rock and sediment records of ferruginous basins geoscienceworld.org. Siderite oxygen isotope compositions (δ¹⁸O) reflect in-lake hydrological and depositional conditions geoscienceworld.org. Low iron isotope values (δ⁵⁶Fe) can record water column oxygenation events over geological timescales, with only minor diagenetic partitioning of Fe isotopes by microbial iron reduction after deposition geoscienceworld.org. Carbon isotope compositions (δ¹³C) reflect the incorporation of biogenic bicarbonate (HCO₃⁻), consistent with the remineralization of sediment organic matter over periods lasting approximately 200,000 years after burial geoscienceworld.org. Positive δ¹³C excursions can indicate an increased production of biogenic methane that escaped the sediment during periods of low lake levels geoscienceworld.org.

During the initial formation of siderites, diffusion across the sediment-water interface tends to align the isotope signatures of bottom waters with those of pore waters geoscienceworld.org. However, as microbial reduction of ferric iron and oxidation of organic matter proceed, leading to pore water saturation with respect to siderite, overgrowth on nuclei can partially mute the environmental signal inherited from past bottom waters over periods of up to approximately 1 million years geoscienceworld.org. Beyond Earth, the presence of siderite on Mars is interpreted as a potential indicator of abundant water early in that planet's climate history wikipedia.org. The isotopic compositions of magnesium (Mg)- and Fe-carbonates are also used to reconstruct ancient Martian climate and assess its transition usra.edu.

Table 2: Isotopic Applications of Siderite in Paleoclimate Studies

| Isotope System | Application | Key Findings/Implications | Source |

| δ¹⁸O (Oxygen) | Paleotemperature, paleoprecipitation, soil water composition | Used to determine temperatures of mineral precipitation or δ¹⁸O of soil waters; reflects in-lake hydrological and depositional conditions. | lacoast.govku.eduresearchgate.netgeoscienceworld.org |

| δ¹³C (Carbon) | Carbon cycling, organic matter contribution | Reflects incorporation of biogenic HCO₃⁻ from organic matter remineralization; positive excursions indicate methane production. | nih.govgeoscienceworld.org |

| "Clumped Isotopes" (Δ₄₇) | Paleothermometry | Calibration indistinguishable from calcite; natural samples recorded warm season marsh water temperatures, not mean annual. | lacoast.gov |

| δ⁵⁶Fe (Iron) | Redox conditions, water column oxygenation | Low values record water column oxygenation events; minor diagenetic partitioning by microbial iron reduction. | geoscienceworld.org |

Advanced Analytical and Spectroscopic Characterization Techniques

Isotopic Analysis for Tracing Formation Pathways

Carbon and Oxygen Isotope Fractionation in Ferrous Carbonate Minerals

The isotopic compositions of carbonate minerals like siderite are influenced by the isotopic composition of the dissolved inorganic carbon (DIC) pool, the oxygen isotopic composition of the water, and the temperature, pH, rate, and extent of the reaction during mineral precipitation wikipedia.org. Assuming isotopic equilibrium and no subsequent alteration, the δ¹³C and δ¹⁸O values of siderite can preserve information about its formation conditions wikipedia.org.

Oxygen Isotope Fractionation

Oxygen isotope fractionation between siderite and water (αsiderite-H₂O) is temperature-dependent, with more ¹⁸O being partitioned into the carbonate as temperature decreases wikipedia.orgamericanelements.com. Theoretical modeling and experimental studies have provided various fractionation factors. For instance, at 25 °C, theoretical modeling predicts an oxygen isotope fractionation of 1000ln¹⁸αsiderite-H₂O = 30.03‰, indicating enrichment of ¹⁸O in siderite relative to water wikipedia.org. At 0 °C, this factor increases to 35.61‰ wikipedia.org.

Empirical equations derived from biogenic siderite experiments also demonstrate this temperature dependence. For thermophilic cultures (45–75 °C), the relationship can be described by the equation: 10³ lnαsid-wt = 2.56 × 10⁶ T⁻² (K) + 1.69 americanelements.com. This empirical equation aligns with findings from inorganically precipitated siderite, suggesting its applicability for approximating equilibrium fractionation americanelements.com.

Table 1: Oxygen Isotope Fractionation Factors (1000ln¹⁸α) for Siderite-Water

| Temperature (°C) | 1000ln¹⁸αsiderite-H₂O (‰) | Source/Context |

| 0 | 35.61 | Theoretical modeling wikipedia.org |

| 25 | 30.03 | Theoretical modeling wikipedia.org |

| 45-75 | 2.56 × 10⁶ T⁻² (K) + 1.69 | Empirical (biogenic siderite) americanelements.com |

The ¹⁸O-enrichment sequence among carbonate minerals generally follows: siderite > ankerite > magnesite ≥ dolomite (B100054) > calcite > aragonite > strontianite > cerussite ≥ witherite. This indicates that siderite tends to incorporate more ¹⁸O compared to many other common carbonate minerals under similar conditions.

Factors beyond temperature can also influence oxygen isotope fractionation in biogenic siderite, including incubation time and the concentration of bicarbonate americanelements.com. Early precipitated siderite at high initial bicarbonate concentrations (e.g., 120 mM) tends to be enriched in ¹⁸O, while siderite formed at lower bicarbonate concentrations (e.g., <30 mM) tends to be depleted in ¹⁸O americanelements.com. Other variables, such as isotopic compositions of water, bacterial species, or bacterial growth rates, have shown minimal effect on fractionation americanelements.com.

Carbon Isotope Fractionation

Carbon isotope fractionation between siderite and carbon dioxide (αsiderite-CO₂) also varies with temperature americanelements.com. At 25 °C, the equilibrium carbon isotope fractionation between FeCO₃ and CO₂ is 1000ln¹³αsiderite-CO₂ = 8.5 ± 0.2‰ wikipedia.org. This indicates that siderite is enriched in ¹³C relative to the CO₂ it precipitates from wikipedia.org. At temperatures approaching 0 °C, the magnitude of this fractionation can increase to over 15‰ wikipedia.org.

Table 2: Carbon Isotope Fractionation Factors (1000ln¹³α) for Siderite-CO₂

| Temperature (°C) | 1000ln¹³αsiderite-CO₂ (‰) | Source/Context |

| 0 (approx.) | >15 | Theoretical modeling wikipedia.org |

| 25 | 8.5 ± 0.2 | Equilibrium fractionation wikipedia.org |

The carbon isotopic composition of siderite is also dependent on the δ¹³C value of the dissolved inorganic carbon (DIC) pool from which it precipitates wikipedia.org. For instance, siderite precipitated at 25 °C in isotopic equilibrium with a DIC pool having δ¹³C values of 0‰, 20‰, and 46‰ would result in siderite δ¹³C values of 8.5‰, 28.5‰, and 54.5‰, respectively wikipedia.org.

Detailed Research Findings and Influencing Factors